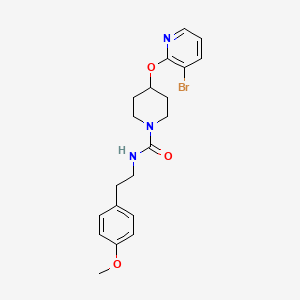
4-((3-bromopyridin-2-yl)oxy)-N-(4-methoxyphenethyl)piperidine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related compounds often involves nucleophilic substitution reactions, where bromide in a bromopyrazole ring is displaced by fluorides or other groups to create radiolabeled compounds for further study. Such processes have been demonstrated in the synthesis of PET radiotracers for studying cannabinoid receptors in the brain, highlighting the methodological approaches to synthesizing complex organic compounds (Katoch-Rouse & Horti, 2003).
Molecular Structure Analysis
Molecular structure analysis of compounds similar to the one often involves advanced techniques such as NMR, MS, and crystallography to determine the arrangement of atoms within the molecule. Such analyses provide insights into the compound's molecular geometry, electronic structure, and potential interaction with biological targets.
Chemical Reactions and Properties
Compounds with similar structural frameworks participate in a variety of chemical reactions, including elimination, reduction, and bromination, to synthesize novel non-peptide CCR5 antagonists. These reactions highlight the compound's reactivity and its potential to undergo transformations that are valuable in medicinal chemistry and drug development (Bi, 2014).
Aplicaciones Científicas De Investigación
Piperidine-Based Compounds in CNS Drug Development
Piperidine-based compounds, due to their heterocyclic nature, are frequently explored for their CNS activity. The presence of a piperidine core, similar to that in 4-((3-bromopyridin-2-yl)oxy)-N-(4-methoxyphenethyl)piperidine-1-carboxamide, indicates potential for CNS pharmacological applications. A study by Saganuwan (2017) identifies heterocycles like piperidine as crucial for synthesizing compounds with effects on the CNS, ranging from antidepressant to anticonvulsant activities [Saganuwan, 2017].
Spiropiperidines in Drug Discovery
Spiropiperidines are gaining attention in medicinal chemistry for their role in exploring new three-dimensional chemical space. The synthesis strategies of spiropiperidines, as reviewed by Griggs et al. (2018), suggest that compounds with a piperidine scaffold are critical in drug discovery, especially for targeting complex biological targets [Griggs et al., 2018].
Role in Synthesis of N-Heterocycles
The functional groups in the molecule suggest its utility in the synthesis of N-heterocycles, a class of compounds with significant therapeutic potential. Philip et al. (2020) discuss the application of chiral sulfinamides, such as tert-butanesulfinamide, in the asymmetric synthesis of N-heterocycles via sulfinimines, indicating the importance of similar structures in accessing diverse medicinal compounds [Philip et al., 2020].
Propiedades
IUPAC Name |
4-(3-bromopyridin-2-yl)oxy-N-[2-(4-methoxyphenyl)ethyl]piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24BrN3O3/c1-26-16-6-4-15(5-7-16)8-12-23-20(25)24-13-9-17(10-14-24)27-19-18(21)3-2-11-22-19/h2-7,11,17H,8-10,12-14H2,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQXNUFKULBPHTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)N2CCC(CC2)OC3=C(C=CC=N3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24BrN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl N-[(E)-(1,2-diphenylindol-3-yl)methylideneamino]carbamodithioate](/img/structure/B2481282.png)
![2-[3-(6-Oxo-3-pyridin-4-ylpyridazin-1-yl)azetidin-1-yl]pyridine-3-carbonitrile](/img/structure/B2481285.png)
![N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2481286.png)


![(Z)-ethyl 2-((2-((6-chloro-4H-benzo[d][1,3]dioxin-8-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate](/img/structure/B2481291.png)
![1-[(4-Fluorophenyl)methyl]-3-[(1-morpholin-4-ylcyclobutyl)methyl]urea](/img/structure/B2481292.png)
![7-benzyl-N-[3-(1H-imidazol-1-yl)propyl]-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2481294.png)
![N-[(1R,2S)-2-[4-(Trifluoromethyl)phenyl]cyclopropyl]oxirane-2-carboxamide](/img/structure/B2481295.png)


![N-[cyano(2,4-difluorophenyl)methyl]-4-fluoro-2-nitrobenzamide](/img/structure/B2481301.png)

![Tert-butyl 6-[2-(prop-2-enoylamino)ethylcarbamoyl]-1,4-oxazepane-4-carboxylate](/img/structure/B2481304.png)